molecular formula C9H5BrFN B2868677 5-Bromo-7-fluoroquinoline CAS No. 1239462-97-5

5-Bromo-7-fluoroquinoline

Cat. No. B2868677
CAS RN: 1239462-97-5
M. Wt: 226.048
InChI Key: KIRTXFHNXXGJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-fluoroquinoline is an organic compound with a molecular weight of 226.05 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C9H5BrFN/c10-8-4-6 (11)5-9-7 (8)2-1-3-12-9/h1-5H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place and kept dry .

Scientific Research Applications

Antibacterial Agent Synthesis

5-Bromo-7-fluoroquinoline has been utilized as a key intermediate in the synthesis of novel quinolone derivatives. For instance, Hayashi et al. (2002) demonstrated its application in creating quinolone compounds with excellent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to other quinolones. These compounds also showed significant activity against Gram-negative bacteria, comparable to existing fluoroquinolones (Hayashi, Takahata, Kawamura, & Todo, 2002).

Cancer Research and Drug Resistance

In the context of cancer research, this compound derivatives have been explored for their potential in overcoming drug resistance. Feng et al. (2017) investigated the role of the NLRP3 inflammasome in the resistance of oral squamous cell carcinoma (OSCC) to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Their findings suggest that targeting the ROS/NLRP3 inflammasome/IL-1β signaling pathway could enhance the effectiveness of 5-FU-based chemotherapy in OSCC treatment (Feng et al., 2017).

Chemotherapeutic Agent Development

Further, this compound has been pivotal in synthesizing analogs of known anticancer agents. Golubev et al. (2010) developed a method for creating 3-bromomethyl-2-chloro-4-fluoromethylquinolines, leading to the synthesis of 7-trifluoromethylluotonin, an analog of the antitumor alkaloid luotonin A, which retains antitumor activity and shows potential for apoptosis induction in tumor cells (Golubev et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-7-fluoroquinoline are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, it is plausible that this compound may have significant molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to keep it in a dark place, sealed in dry, at room temperature . .

properties

IUPAC Name

5-bromo-7-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRTXFHNXXGJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-bromo-5-fluoroaniline hydrochloride (2.9 g, 12.89 mmol) was added glycerol (1.9 mL, 25.99 mmol), nitrobenzene (1.3 mL), sulfuric acid (3.5 mL) and iron (II) sulfate heptahydrate (0.23 g, 0.82 mmol). The reaction mixture was placed in an oil bath set at 80° C. and stirred overnight followed by basification with 12N NaOH and extraction with dichloromethane. The organic phase was collected, dried (sodium sulfate), filtered and concentrated under reduced pressure. Purification by flash chromatography (silica, 50:50 ethyl acetate/hexane) gave 5-bromo-7-fluoroquinoline and 7-bromo-5-fluoroquinoline (1.03 g, 30%) Retention time (min)=1.877 and 1.967, method [4], MS(ESI) 227.9 (M+H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.